Diethyl adipate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZORQUEIQEFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021999 | |
| Record name | Diethyl hexanedioate | |
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Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | Diethyl adipate | |
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Boiling Point |
245 °C | |
| Record name | DIETHYL ADIPATE | |
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Solubility |
Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |
| Record name | DIETHYL ADIPATE | |
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Density |
1.0076 @ 20 °C | |
| Record name | DIETHYL ADIPATE | |
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Vapor Pressure |
0.05 [mmHg], 0.058 mm Hg @ 25 °C | |
| Record name | Diethyl adipate | |
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| Record name | DIETHYL ADIPATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
141-28-6, 68201-71-8, 68989-28-6 | |
| Record name | Diethyl adipate | |
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| Record name | Diethyl adipate | |
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| Record name | Hexanedioic acid, diethyl- | |
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| Record name | DIETHYL ADIPATE | |
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| Record name | DIETHYL ADIPATE | |
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| Record name | Hexanedioic acid, 1,6-diethyl ester | |
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| Record name | Hexanedioic acid, diethyl- | |
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| Record name | Hexanedioic acid, di-C8-26-alkyl esters | |
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| Record name | Diethyl hexanedioate | |
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| Record name | Diethyl adipate | |
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| Record name | DIETHYL ADIPATE | |
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| Record name | DIETHYL ADIPATE | |
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Melting Point |
-19.8 °C | |
| Record name | DIETHYL ADIPATE | |
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Synthesis and Catalysis Research of Diethyl Adipate
Esterification Pathways for Diethyl Adipate (B1204190) Synthesis
The esterification of adipic acid, a dicarboxylic acid, with ethanol (B145695) can potentially yield either the monoethyl ester of adipic acid or the diester, diethyl adipate. murov.info To obtain reasonable yields of the diester, the reaction equilibrium is typically shifted towards product formation. murov.info
Conventional Acid-Catalyzed Esterification (e.g., Sulfuric Acid)
Conventional synthesis of this compound is commonly carried out through the acid-catalyzed esterification of adipic acid and ethanol. atamanchemicals.comchemicalbook.com Concentrated sulfuric acid is a frequently used catalyst for this reaction. chemicalbook.commasterorganicchemistry.com This method involves heating adipic acid and ethanol in the presence of sulfuric acid. murov.infoorgsyn.org
A typical procedure for the synthesis of ethyl adipate (this compound) using sulfuric acid involves mixing adipic acid, absolute ethanol, and concentrated sulfuric acid, often with an additional solvent like toluene (B28343). orgsyn.org The reaction mixture is heated, and the water generated during the esterification is removed to drive the equilibrium towards the formation of the ester. murov.infoorgsyn.org For effective esterification using this method, an excess of alcohol, typically three times the theoretical quantity, is recommended. orgsyn.org The amount of sulfuric acid catalyst is generally about 1% of the weight of the adipic acid used. orgsyn.org
The Fischer esterification, which is the reaction of a carboxylic acid with an alcohol catalyzed by an acid, is an equilibrium process. murov.infomasterorganicchemistry.commasterorganicchemistry.com To achieve high yields of the ester, the equilibrium needs to be shifted. murov.infomasterorganicchemistry.com This can be accomplished by removing water as it is formed or by using an excess of one of the reactants, usually the alcohol. murov.infomasterorganicchemistry.com
Enzymatic Esterification for this compound Production
Enzymatic catalysis has gained interest as a more environmentally friendly approach for polyester (B1180765) synthesis, including adipate esters. mdpi.com While enzymes offer advantages, their delicate nature can present limitations. mdpi.com
Lipases are a popular class of biocatalysts explored for esterification reactions. mdpi.com Immobilized lipases, such as lipase (B570770) B from Candida antarctica (Novozym 435), have shown utility in the synthesis of aliphatic polyesters. mdpi.com For instance, Candida antarctica lipase B has been used for the esterification of adipic acid with methanol (B129727) to synthesize dimethyl adipate. nih.govchemicalbook.com
Research has also investigated the use of lipases for the synthesis of polyesters from this compound and glycols. oup.com However, in one study, the enzymatic polymerization of this compound with 1,4-butanediol (B3395766) using lipase P resulted in only a low conversion (20%) of monomers to methanol-soluble oligomers, with no significant polymer formation observed under similar conditions used for other monomers. oup.com This suggests that the reactivity of this compound with certain lipases for polymerization might be lower compared to other substrates like divinyl adipate. oup.com
Lipases can also be employed for the selective hydrolysis of diesters to monoesters. A lipase from Blastobotrys raffinosifermentans has demonstrated high potential for the selective hydrolysis of this compound to monoethyl adipate, a valuable intermediate. researchgate.netnih.gov This enzyme was able to convert 96% of this compound to monoethyl adipate with only a small amount of adipic acid as a byproduct under optimized conditions. researchgate.netnih.gov
Optimization of biocatalysts and reaction conditions is crucial for improving the yield of this compound or related adipate esters in enzymatic synthesis. For the Candida antarctica lipase B-catalyzed synthesis of dimethyl adipate from adipic acid and methanol, response surface methodology has been applied to optimize parameters such as time, temperature, enzyme concentration, and substrate molar ratio. nih.gov A statistical model predicted a high conversion yield under optimal conditions. nih.gov
In the enzymatic hydrolysis of this compound to monoethyl adipate using a cutinase from Blastobotrys raffinosifermentans, optimization of pH and enzyme concentration improved the selectivity and yield of the monoester. nih.gov Adjusting the pH to 7.5 resulted in a high yield of monoethyl adipate with reduced formation of adipic acid. nih.gov Immobilization of the enzyme on carriers also showed potential for improved selectivity and yield in up-scaled reactions. nih.govresearchgate.net
Optimization studies for enzymatic production of adipate esters using immobilized lipases, such as Candida rugosa, Rhizomucor miehei (Lipozyme RM IM), and Candida antartica (Novozym 435), have also been conducted using Response Surface Methodology (RSM), leading to high yields. google.com
Lipase-Catalyzed Synthesis of Adipate Esters
Azeotropic Esterification Techniques
Azeotropic esterification is a technique used to overcome the equilibrium limitations of esterification reactions by continuously removing water in the form of an azeotrope with an added solvent. This shifts the equilibrium towards product formation, leading to higher yields. murov.infowvu.eduwvu.edu
In the synthesis of this compound, azeotropic distillation can be employed using solvents that form azeotropes with water and ethanol. murov.infowvu.eduwvu.edu Toluene is a common solvent used in the acid-catalyzed azeotropic esterification of adipic acid with ethanol. murov.infoorgsyn.org The azeotropic mixture, typically composed of alcohol, toluene, and water, distills at a lower temperature than the reactants or product, allowing for the removal of water. murov.infoorgsyn.orgwvu.eduwvu.edu Cyclohexane (B81311) is another solvent that can be used for azeotropic removal of water in the synthesis of this compound. wvu.eduwvu.edu The azeotrope formed with ethanol, water, and cyclohexane can be collected in a Dean-Stark trap, and the water layer can be removed. wvu.eduwvu.edu
The composition of the azeotrope can vary depending on the solvents used. For an ethanol, water, and cyclohexane azeotrope collected in a Dean-Stark trap, the composition by volume can be approximately 14.5 parts water, 75.0 parts ethanol, and 9.4 parts cyclohexane. wvu.eduwvu.edu Continuous removal of this azeotrope drives the esterification reaction to completion. wvu.eduwvu.edu
Advanced Catalytic Systems for this compound Synthesis
Research is ongoing to develop more efficient and environmentally friendly catalytic systems for this compound synthesis, moving beyond conventional liquid acid catalysts like sulfuric acid, which can cause equipment corrosion and environmental pollution. researchgate.net
Heteropoly acids supported on carbon (HPW/C) have been investigated as catalysts for the esterification of adipic acid with ethanol. researchgate.net Studies have shown that the acidity and active sites of these catalysts contribute to the reaction performance. researchgate.net Under optimized conditions using a HPW/C catalyst, a high esterification rate has been achieved. researchgate.net
Other solid acid catalysts and solid base catalysts are also being explored for the synthesis of adipate esters. For example, solid base catalysts such as MgO have been used in the synthesis of dimethyl adipate from cyclopentanone (B42830) and dimethyl carbonate. mdpi.com This route offers a potentially greener alternative to petroleum-based processes. mdpi.com However, side reactions like self-aldol condensation of cyclopentanone can occur, limiting the yield of dimethyl adipate. mdpi.com
Metal-organic frameworks (MOFs) and other novel solid catalysts are areas of ongoing research for catalytic esterification reactions, including the synthesis of adipate esters, aiming for improved activity, selectivity, and recyclability. Titanium adipate has also been synthesized and investigated as a catalyst for ester exchange reactions in the synthesis of other adipate esters, demonstrating high catalytic efficiency. rsc.org
The development of new catalytic systems focuses on heterogeneous catalysts that are easier to separate from the reaction mixture and can potentially be recycled, contributing to more sustainable production processes.
Heteropoly Acid Catalysts
Heteropoly acids (HPAs) have attracted significant attention as catalysts for esterification reactions due to their strong Brønsted acidity, molecular structure, and potential for reduced corrosion and environmental impact compared to conventional liquid acids. psu.eduresearchgate.net
Phosphotungstic Acid/Carbon (HPW/C) Catalysts
Phosphotungstic acid (HPW), a type of heteropoly acid, has been investigated for its catalytic activity in the synthesis of this compound when supported on activated carbon. psu.eduresearchgate.net
HPW/C catalysts are typically prepared using the impregnation method. This involves treating activated carbon, often pre-treated with nitric acid, with a solution containing phosphotungstic acid. psu.edu The activated carbon is placed in a flask, a nitric acid solution is added, and the mixture is refluxed. psu.edu After cooling, filtration, and washing, the pre-treated activated carbon is obtained. psu.edu A certain amount of phosphotungstic acid is then dissolved in distilled water, and the pre-treated activated carbon is added. psu.edu The mixture is refluxed, and the water is evaporated. psu.edu The resulting solid is dried and activated to obtain the wHPW/C catalyst, where 'w' represents the weight loading of HPW relative to the catalyst mass. psu.edu
HPW/C catalysts are characterized using techniques such as X-ray Diffraction (XRD) and Ammonia Temperature-Programmed Desorption (NH3-TPD) to understand their physical and chemical properties. psu.eduresearchgate.net XRD is used to analyze the crystalline structure of the catalyst, typically in the 2θ range of 5° to 60°. psu.edu NH3-TPD is employed to determine the acidity of the catalyst, providing information about the number and strength of acid sites. psu.eduresearchgate.netuantwerpen.be Research indicates that a higher acid content and more active centers contribute positively to the reaction performance. psu.eduresearchgate.net
The loading of HPW on the carbon support significantly influences the catalytic performance. The acid centers on HPW/C catalysts can be controlled by adjusting the HPW loading. psu.edu Studies have shown that there is an optimal HPW loading for the esterification of adipic acid and ethanol. psu.edu For instance, a study found that a 29% (w) HPW/C catalyst exhibited good performance, possessing both strong and weak acidity centers, and a higher number of acidity and activity centers. psu.edu The esterification rate was observed to increase with increasing catalyst amount. psu.edu The reaction time also plays a crucial role, with the conversion increasing rapidly as reaction time increases up to a certain point, after which there is no significant change. psu.edu
The following table illustrates the effect of catalyst amount on the esterification rate based on research findings:
| Catalyst Amount (g) | Esterification Rate (%) |
| 0.2 | 84.5 |
| 1.0 | 89.61 |
Data based on experiments using 29%(w) HPW/C catalyst. psu.edu
The effect of reaction time on catalytic performance is also notable:
| Reaction Time (h) | Esterification Rate (%) |
| 1 | 77.8 |
| 5 | 97.3 |
| >5 | No significant change |
Data based on experiments using 0.8g 29%(w) HPW/C catalyst with specific reactant ratios. psu.edu
Compared to pure HPW catalyst, which had a lower conversion rate (84.0% in 5h) due to lower surface area, the supported HPW/C catalyst demonstrated superior performance. psu.edu
Characterization using XRD and NH3-TPD
Ammonium (B1175870) Ferric Sulfate (B86663) as Catalyst
Ammonium ferric sulfate (NH₄Fe(SO₄)₂·12H₂O), also known as ferric ammonium sulfate or iron alum, has also been explored as a catalyst for the synthesis of this compound. researchgate.netwikipedia.orgfishersci.caamericanelements.comsioc-journal.cn This catalyst is reported to be mild and convenient to use, yielding high conversion rates in the synthesis of this compound. researchgate.netsioc-journal.cn
Solid Superacid Catalysts
Solid superacid catalysts represent another class of materials investigated for their potential in this compound synthesis. psu.eduresearchgate.netresearchgate.net These catalysts possess acidity stronger than that of 100% sulfuric acid. Research has explored the use of solid superacids for the catalytic synthesis of this compound, aiming to provide efficient and environmentally friendly alternatives to traditional catalysts. psu.eduresearchgate.netresearchgate.net
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a method to potentially expedite chemical reactions, including esterification. While direct information on microwave-assisted synthesis specifically of this compound was limited in the search results, related studies on microwave catalysis in esterification and the synthesis of other adipate esters under microwave irradiation suggest its potential applicability. One study explored a microwave-assisted strategy for synthesizing nanoparticles using bis(2-ethylhexyl) adipate as a high-boiling point, stable, and moderately polar solvent that facilitated rapid microwave heating rsc.org. Another publication mentions solvent-free catalytic synthesis of this compound under microwave irradiation scientific.net. A separate study also discusses a microwave-assisted synthesis route for a different class of compounds, highlighting the speed and efficiency achievable with this method researchgate.net. These examples indicate that microwave irradiation can be a valuable tool in esterification reactions and related syntheses involving adipate compounds, suggesting its potential benefits for this compound production by reducing reaction times and potentially increasing efficiency.
Environmentally Friendly Catalysts
Research is increasingly focused on utilizing environmentally friendly catalysts for chemical synthesis to reduce the environmental impact of industrial processes. For the synthesis of adipate esters, including this compound, various heterogeneous and mild catalysts are being investigated as alternatives to traditional strong acid catalysts like sulfuric acid, which can cause equipment corrosion and environmental pollution researchgate.netresearchgate.netchemicalbook.com.
Heteropoly acid catalysts have attracted attention due to their high conversion and selectivity, along with reduced equipment corrosion and environmental impact researchgate.netresearchgate.net. Supported heteropoly tungstate (B81510) catalysts (HPW/C) have been studied for this compound synthesis, with research indicating that higher acid content and active centers contribute to better reaction performance scientific.netresearchgate.net. Under optimal conditions, an etherification rate of 97.3% was achieved using a 29%(w) HPW/C catalyst with a specific molar ratio of adipic acid, ethanol, and toluene scientific.netresearchgate.net.
Enzymes, particularly lipases, are also being explored as eco-friendly biocatalysts for esterification reactions. Immobilized Candida antarctica lipase B (Novozym 435) has been successfully used in the synthesis of dimethyl adipate from adipic acid and methanol, demonstrating high conversion yields and offering a simple production process nih.govresearchgate.netchemicalbook.com. While these studies specifically mention dimethyl adipate, the successful enzymatic synthesis of other adipate esters suggests the potential for applying similar biocatalytic approaches to the synthesis of this compound. Enzymes offer advantages such as selectivity, eco-friendliness, and recyclability compared to conventional metal-based catalysts mdpi.com.
Other environmentally friendly catalysts mentioned in the context of adipate synthesis include ammonium ferric sulfate, noted for being mild and convenient while providing high yields researchgate.netresearchgate.net. Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) has also been identified as an efficient heterogeneous catalyst for the esterification of dicarboxylic acids with various alcohols researchgate.net.
Reaction Kinetics and Mechanism Studies in this compound Synthesis
Understanding the reaction kinetics and mechanism is crucial for optimizing the synthesis of this compound. Studies in this area investigate the rate of reaction, the influence of various parameters, and the step-by-step process by which the reaction occurs.
Kinetic Modeling of Esterification Reactions
Kinetic modeling is employed to describe and predict the behavior of esterification reactions under different conditions. For the esterification of dicarboxylic acids with alcohols, including the formation of adipate esters, various models have been utilized. The Yadav and Thathagar (YT) model, a pseudo-homogeneous model, has been used to represent experimental data for the esterification of adipic acid with methanol over Amberlyst 15 catalyst sphinxsai.com. This model showed a good fit with experimental data, and the reaction rate was observed to increase with higher catalyst loading sphinxsai.com.
Pseudo-homogeneous models have also been successfully employed to correlate kinetic experimental data for the esterification of adipic acid with ethylene (B1197577) glycol catalyzed by tetrabutyl titanate, as well as the esterification of lauric acid with ethanol catalyzed by deep eutectic solvents researchgate.net. Another study on the esterification of acetic acid with ethanol catalyzed by an acidic ion-exchange resin used pseudo-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood models to describe the reaction rate researchgate.net. These examples highlight the application of different kinetic models to understand and simulate esterification processes relevant to this compound synthesis.
Influence of Reaction Parameters on Conversion and Selectivity
Several reaction parameters significantly influence the conversion of reactants and the selectivity towards this compound in the esterification of adipic acid with ethanol. Studies on the esterification of adipic acid with methanol over Amberlyst 15 have shown that increasing temperature, alcohol to acid ratio, and catalyst loading generally lead to increased acid conversion and reaction rate sphinxsai.com. However, an alcohol to acid ratio exceeding a certain point (e.g., 15:1 in the case of methanol) might not result in a significant further increase in conversion sphinxsai.com. The use of excess alcohol is often preferred in the esterification of dicarboxylic acids to shift the equilibrium towards ester formation sphinxsai.com.
Temperature has been consistently shown to increase the reaction rate in esterification reactions, which is attributed to higher kinetic energy and increased collision frequency of molecules sphinxsai.comresearchgate.net. While higher temperatures increase the reaction rate, the equilibrium conversion of adipic acid can remain relatively unchanged over a certain temperature range, suggesting a minor heat effect for some systems researchgate.net.
Catalyst loading also plays a crucial role, with higher catalyst amounts generally leading to higher reaction rates sphinxsai.comresearchgate.net. The initial reactant ratio, specifically the alcohol to acid molar ratio, is another critical parameter affecting equilibrium conversion researchgate.net.
In the context of enzymatic synthesis of dimethyl adipate, parameters such as time, temperature, enzyme concentration, and molar ratio of substrates have been optimized using response surface methodology to maximize product synthesis nih.govresearchgate.net. This statistical approach helps in understanding the interplay of these parameters and their effect on conversion yield nih.govresearchgate.net. For instance, a high conversion yield of 97.6% was predicted under specific optimal conditions of temperature, enzyme amount, reaction time, and methanol to adipic acid molar ratio nih.govresearchgate.net.
The selectivity of the reaction, particularly in forming the diester versus the monoester or other byproducts, is also influenced by reaction conditions and catalyst choice. For example, in the hydrogenolysis of dimethyl adipate, the formation of byproducts through transesterification can occur, and the selectivity is affected by the catalyst used researchgate.net. In enzymatic hydrolysis of this compound to the monoester, parameters like pH and enzyme loading can influence the selectivity towards the monoester product nih.gov.
Investigation of Reaction Order and Rate Constants
Determining the reaction order and rate constants provides valuable insights into the reaction mechanism and allows for the development of accurate kinetic models. Studies on the kinetics of esterification reactions involving dicarboxylic acids and alcohols have investigated these parameters.
While direct information on the reaction order and rate constants specifically for the acid-catalyzed esterification of adipic acid with ethanol to form this compound was not extensively detailed in the search results, related studies offer insights into similar systems. For the saponification of this compound with sodium hydroxide (B78521), which is a different reaction but involves the this compound molecule, the reaction was found to be a second-order, irreversible, consecutive homogeneous reaction in the liquid phase umich.edu. Experimental values of rate constants for this saponification have been reported umich.edu. Another study on the saponification of this compound with sodium hydroxide under reactive distillation determined the reaction order of the first step to be 1.5 and the reaction rate constant to be 0.8 m³/kmol·s at 100°C under specific conditions uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net.
Kinetic studies on the esterification of adipic acid with methanol over Amberlyst 15 determined the activation energy of the reaction sphinxsai.com. For the esterification of adipic acid with ethylene glycol catalyzed by tetrabutyl titanate, a second-order kinetic model was established, and model parameters were obtained researchgate.net. Studies on the esterification of adipic and succinic acids with aliphatic alcohols have also calculated rate constants for the consecutive reactions leading to mono- and diester formation at different temperatures uran.ua. These studies highlight the methodologies used to determine reaction orders and rate constants in the context of dicarboxylic acid esterification.
Data Tables
Based on the search results, here is a sample data table illustrating the effect of certain parameters on conversion in related esterification reactions.
| Catalyst | Reactants | Parameter Varied | Parameter Values | Conversion (%) | Reference |
| Amberlyst 15 | Adipic acid, Methanol | Temperature | 313 K | Increased with T | sphinxsai.com |
| 323 K | |||||
| 333 K | |||||
| Amberlyst 15 | Adipic acid, Methanol | Alcohol:Acid Ratio | 10:1 | Increased with ratio | sphinxsai.com |
| 15:1 | |||||
| 20:1 | (Little further increase above 15:1) | sphinxsai.com | |||
| Amberlyst 15 | Adipic acid, Methanol | Catalyst Loading | 5% | Increased with loading | sphinxsai.com |
| 7% | |||||
| 10% | |||||
| Immobilized C. antarctica lipase B | Adipic acid, Methanol | Temperature | 58.5 °C | Up to 97.6% (predicted) | nih.govresearchgate.net |
| Enzyme Amount | 54.0 mg | nih.govresearchgate.net | |||
| Reaction Time | 358.0 min | nih.govresearchgate.net | |||
| Methanol:Acid Ratio | 12:1 | nih.govresearchgate.net |
Chemical Reactions and Transformations of Diethyl Adipate
Saponification Reactions of Diethyl Adipate (B1204190)
Saponification of diethyl adipate involves the alkaline hydrolysis of the diester, typically resulting in the formation of adipic acid salts and ethanol (B145695). This reaction can proceed in a stepwise manner, yielding the monoester intermediate.
Hydrolysis with Sodium Hydroxide (B78521)
The saponification of this compound with sodium hydroxide is a consecutive reaction that occurs in two steps. The first step involves the hydrolysis of one ester group to form sodium monoethyl adipate and ethanol. The second step involves the hydrolysis of the remaining ester group in sodium monoethyl adipate to produce disodium (B8443419) adipate and ethanol. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iqresearchgate.net This reaction sequence can be represented as follows:
C₂H₅OOC(CH₂)₄COOC₂H₅ + NaOH → NaOOC(CH₂)₄COOC₂H₅ + C₂H₅OH Sodium monoethyl adipate
NaOOC(CH₂)₄COOC₂H₅ + NaOH → NaOOC(CH₂)₄COONa + C₂H₅OH Disodium adipate
Early studies investigated the rate constants for the saponification of this compound with sodium hydroxide, providing experimental values under various conditions. umich.edu Researchers have studied the kinetics of this reaction as a second-order, irreversible, consecutive homogeneous reaction in the liquid phase. umich.edu
Formation and Isolation of Monoethyl Adipate
The formation of monoethyl adipate (MEA) is a crucial intermediate step in the complete saponification of this compound (DEA). researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iqresearchgate.net The isolation of this monoester is particularly relevant for applications where a molecule with both ester and carboxylic acid functionalities is desired. Reactive distillation is a technique that has been explored to enhance the yield and facilitate the isolation of monoethyl adipate by continuously removing it from the reaction mixture as it is formed, thereby preventing its further saponification to the diacid salt. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iqresearchgate.net
Biocatalytic methods using enzymes like cutinase ACut2 from Blastobotrys raffinosifermentans have also been investigated for the selective desymmetrization of this compound to monoethyl adipate, achieving high yields and purity of the monoester with minimal formation of adipic acid as a byproduct. nih.govmdpi.comnih.govresearchgate.net Optimizations involving pH and enzyme concentration have been shown to increase the selectivity towards monoethyl adipate. nih.govnih.gov
Reactive Distillation Methodologies for Saponification
Reactive distillation combines chemical reaction and distillation in a single unit operation, offering potential advantages in terms of conversion and selectivity for reactions like the saponification of this compound. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iqresearchgate.net This approach is particularly useful for consecutive reactions where the intermediate product can be separated by distillation, shifting the equilibrium towards the desired monoester. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iqresearchgate.net Studies have demonstrated that reactive distillation can significantly enhance the percentage conversion from the diester to the monoester compared to traditional batch reaction methods. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iq
Research into the saponification of this compound using reactive distillation has investigated the effect of sodium hydroxide solution concentration on the conversion to monoethyl adipate. Studies indicate that increasing the concentration of NaOH solution up to a certain point leads to an increase in the percentage conversion to the monoester. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iq Maximum conversion has been observed within a specific range of NaOH concentrations, with conversion decreasing noticeably at higher concentrations. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iq For instance, a concentration range of 40%-60% excess of NaOH solution (calculated with respect to the concentration of monoester) has been associated with maximum conversion to monoester, reaching up to 86% compared to 15.3% in reactions without distillation. researchgate.netuobaghdad.edu.iqdoaj.orguobaghdad.edu.iq
| NaOH Concentration (% Excess) | Monoester Conversion (%) |
| 9-79 | Increased conversion up to 40% |
| 40-60 | Maximum conversion (up to 86%) |
| > 60 | Decreased conversion |
The mole ratio of this compound to NaOH solution and the batch time are critical parameters influencing the conversion of this compound to sodium monoethyladipate in reactive distillation. Studies using a factorial design have investigated the impact of these parameters. researchgate.netuobaghdad.edu.iq Increasing the mole ratio of this compound to NaOH solution has been shown to increase the conversion to a maximum value within the studied range. researchgate.netuobaghdad.edu.iq Conversely, increasing the batch time can lead to a decrease in conversion to the intermediate product within a specific range, particularly at lower NaOH concentrations. researchgate.netuobaghdad.edu.iq However, at higher NaOH concentrations, increasing batch time might increase percentage purity while decreasing conversion. uobaghdad.edu.iq
Kinetic studies of the saponification of this compound with sodium hydroxide under reactive distillation conditions have been conducted to understand the reaction mechanism and determine kinetic parameters. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq This consecutive two-step reaction involves the formation and subsequent reaction of the intermediate sodium monoethyladipate. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq The distillation process plays a crucial role in these studies by removing the intermediate product, which helps in achieving a higher conversion to the monoester and preventing the formation of the final diacid salt, which can be of lower purity. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq Reaction rate constants and the order of the first reaction have been determined using methods like the differential method. researchgate.netuobaghdad.edu.iq For example, one study determined the reaction order to be 1.5 and the reaction rate constant to be 0.8 m³/kmol·s at 100°C under specific conditions (feed mole ratio of this compound to NaOH of 0.3, NaOH concentration of 3 N, and time of 1.5 hr). researchgate.netuobaghdad.edu.iq
Effect of Mole Ratio and Batch Time
Polycondensation Reactions Involving this compound
This compound is a key monomer in polycondensation reactions, particularly in the synthesis of polyesters. Its reaction with diols leads to the formation of aliphatic polyesters through transesterification.
Enzymatic Polycondensation with Diols (e.g., 1,6-Hexanediol)
Enzymatic polycondensation offers a more environmentally friendly route for polyester (B1180765) synthesis compared to traditional methods that often employ toxic metal catalysts at high temperatures. Immobilized lipases, such as Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), have been successfully utilized to catalyze the polycondensation of this compound with diols like 1,6-hexanediol (B165255). mdpi.comnih.govresearchgate.netmdpi.com This reaction typically involves the transesterification between the ester groups of this compound and the hydroxyl groups of the diol, leading to the formation of poly(hexylene adipate) and the release of ethanol as a byproduct. mdpi.com The use of enzymes allows for reactions to be conducted under milder conditions. mdpi.comnih.govresearchgate.net
Investigation of Polymerization Parameters (Temperature, Time, Catalyst Amount)
The enzymatic polycondensation of this compound with 1,6-hexanediol is influenced by several parameters, including temperature, reaction time, enzyme loading, and the application of vacuum. mdpi.comnih.gov Studies investigating these parameters, often employing statistical approaches like response surface methodology, aim to optimize reaction conditions for achieving desired polymer molecular weights. mdpi.comnih.gov
Research has shown that a two-hour reaction time can be sufficient for adequate oligomer growth during the initial stage conducted under atmospheric pressure at a certain temperature (e.g., 100 °C). mdpi.comnih.gov Subsequent steps often involve applying vacuum to drive the polycondensation forward by removing the ethanol byproduct. mdpi.comnih.gov
The number-average molecular weight (Mn) of the resulting poly(hexylene adipate) is significantly affected by these parameters. For instance, Mn values between 5000 and 12,000 g·mol⁻¹ have been reported after a 24-hour reaction, and up to 18,500 g∙mol⁻¹ after 48 hours under specific conditions. mdpi.comnih.gov The most influential factor affecting Mn can vary depending on whether the reaction is conducted in solution (e.g., in diphenyl ether) or in bulk. mdpi.comnih.gov In diphenyl ether, vacuum has been identified as the most influential factor for Mn, while in bulk conditions, enzyme loading was found to be the most significant parameter. mdpi.comnih.gov
The following table summarizes some reported findings on the effect of reaction time on the number-average molecular weight (Mn) in enzymatic polycondensation:
| Reaction Time (h) | Number-Average Molecular Weight (Mn, g·mol⁻¹) | Conditions | Source |
| 24 | 5000 - 12000 | Solution (diphenyl ether) or Bulk, 100 °C, 10 mbar vacuum | mdpi.comnih.gov |
| 48 | Up to 18500 | Solution (diphenyl ether) or Bulk, 100 °C, 10 mbar vacuum | mdpi.comnih.gov |
Note: Specific enzyme loading and other conditions may vary within the cited sources.
Characterization of Poly(hexylene adipate)
Poly(hexylene adipate) synthesized from this compound and 1,6-hexanediol is characterized using various analytical techniques to determine its molecular weight, structure, and properties. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, which can be used to monitor monomer conversion by analyzing the signals corresponding to the methylene (B1212753) groups of this compound and the growing polymer chain. mdpi.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and thus the molar mass dispersity (Mw/Mn) of the polymer. mdpi.comresearchgate.net Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-ToF MS) can also be used to investigate the end-groups present in the synthesized polyester, although its usefulness for accurate molar mass determination can be limited by broad molar mass dispersity. mdpi.com
Other Chemical Derivations and Modifications of this compound
Beyond polycondensation, this compound can participate in other chemical reactions. Its ester groups are reactive and can undergo transformations such as hydrolysis, transesterification with other alcohols or esters, reduction, and condensation reactions.
Hydrogenation of this compound, for example, can lead to the formation of 1,6-hexanediol, which is one of the monomers used in its polycondensation. acs.org This reaction typically employs catalysts like copper chromite and is conducted under specific temperature and hydrogen pressure conditions. acs.org Other products observed during the hydrogenation of this compound can include oxepane (B1206615) and ω-hydroxyethyl caproate. acs.org
Saponification, the hydrolysis of the ester in the presence of a base, is another significant reaction. The saponification of this compound with a strong base like sodium hydroxide proceeds in a stepwise manner, initially yielding the monoethyl adipate salt and ethanol, followed by the formation of the disodium adipate salt and ethanol. umich.eduresearchgate.net Reactive distillation can be employed to remove the intermediate monoethyl adipate, influencing the reaction pathway and conversion. researchgate.net
This compound can also undergo condensation reactions, such as the Dieckmann condensation, which is an intramolecular reaction of diesters to form cyclic beta-keto esters. rsc.org This reaction can be carried out under solvent-free conditions. rsc.org
These diverse reactions highlight the versatility of this compound as a chemical intermediate and monomer.
Environmental Fate and Ecotoxicological Research of Diethyl Adipate
Biodegradation Pathways and Mechanisms
Biodegradation is a significant process in the environmental breakdown of diethyl adipate (B1204190), occurring in various environments such as activated sludge systems and soil.
Aerobic Biodegradation in Activated Sludge Systems
Studies have shown that diethyl adipate undergoes aerobic biodegradation in activated sludge systems. In a single screening study using an activated sludge inoculum, this compound was degraded to adipic acid. nih.gov For di(2-ethylhexyl) adipate (DEHA), a related adipate, model experiments with acclimated activated sludge systems demonstrated essentially complete biodegradation of relatively high concentrations (~20 mg/L) to carbon dioxide and water within 35 days. iarc.fr Another study on aliphatic adipic acid diesters, including di(2-ethylhexyl) adipate, observed rapid primary biodegradation ranging from 67% to over 99% at feed levels of 3 and 13 mg/liter within 24 hours in acclimated activated sludge systems. nih.gov The essentially complete biodegradation observed in these studies suggests that these esters are unlikely to persist when exposed to similar mixed microbial populations in the environment. nih.gov
Degradation to Adipic Acid and Other Metabolites
A key step in the biodegradation of this compound is its degradation to adipic acid. nih.gov This is consistent with the general understanding of how ester plasticizers like this compound are utilized by microorganisms as a carbon source. nih.gov For di(2-ethylhexyl) adipate (DEHA), studies with pure cultures have shown that its biodegradation can generate metabolites including 2-ethylhexanoic acid, 2-ethylhexanol, and 2-ethylhexanal. researchgate.net While these findings are for a related compound, they illustrate the potential for ester biodegradation to yield the corresponding acid and alcohol moieties.
Biodegradation in Soil Environments
Based on its degradation in activated sludge, biodegradation is also suggested to be an important fate process for this compound in soils. nih.gov Studies on adipates in soil have shown that they can serve as a potential source of carbon for soil microorganisms. nih.gov When disposed of in soil, adipate plasticizers are reported not to form stable toxic metabolites and are not able to accumulate in nature. nih.gov
Microbiological Attack and Fungal Resistance
Polyvinyl chloride (PVC) materials containing ester plasticizers, such as adipates, are known to be susceptible to microbiological attack by microscopic fungi and bacteria that utilize these plasticizers as a carbon source. nih.govnih.gov While the provided search results specifically mention fungal resistance testing for other adipate esters and the fungal colonization and biodeterioration of PVC plasticized with dioctyl adipate (DOA) and dioctyl phthalate (B1215562) (DOP), the principle of microbial attack on ester plasticizers is relevant to this compound. nih.govnih.govresearchgate.net The susceptibility of plasticized PVC to biodeterioration is attributed to the presence of plasticizers like dioctyl adipate. nih.gov
Abiotic Degradation Processes
In addition to biodegradation, this compound can also undergo abiotic degradation in the environment.
Hydrolysis in Aquatic Environments
Hydrolysis may be an important environmental fate process for this compound in aquatic environments. nih.gov Estimated hydrolysis half-lives for this compound are reported as 64 days at pH 8 and 1.7 years at pH 7. nih.gov This indicates that hydrolysis is more significant in alkaline conditions. For di(2-ethylhexyl) adipate (DEHA), a hydrolysis half-life of less than 1 day in basic solutions has been reported. oecd.org While hydrolysis can occur, volatilization from water surfaces is expected to be an important fate process for this compound based on its estimated Henry's Law constant. nih.gov Estimated volatilization half-lives for a model river and model lake are 10 and 110 days, respectively. nih.gov
Table 1: Estimated Hydrolysis Half-lives of this compound
| pH | Estimated Half-life |
| 7 | 1.7 years |
| 8 | 64 days |
Table 2: Estimated Volatilization Half-lives of this compound
| Environment | Estimated Half-life |
| Model River | 10 days |
| Model Lake | 110 days |
Table 3: Biodegradation of Related Adipate Esters in Activated Sludge
| Compound | Test Type | Feed Level | Biodegradation Rate/Extent | Time Period | Citation |
| Di(2-ethylhexyl) adipate | Acclimated Activated Sludge | ~20 mg/L | Essentially complete | 35 days | iarc.fr |
| Di-n-hexyl adipate | Acclimated Activated Sludge | 3 and 13 mg/L | 67-99+% (primary) | 24 hours | nih.gov |
| Di(2-ethylhexyl) adipate | Acclimated Activated Sludge | 3 and 13 mg/L | 67-99+% (primary) | 24 hours | nih.gov |
| Di(heptyl, nonyl) adipate | Acclimated Activated Sludge | 3 and 13 mg/L | 67-99+% (primary) | 24 hours | nih.gov |
| Three diesters & polyester (B1180765) | CO2 evolution (seeded) | Not specified | >75% of theoretical CO2 | 35 days | nih.gov |
Photolysis and Atmospheric Degradation by Hydroxyl Radicals
If released to the atmosphere, this compound is expected to exist primarily in the vapor phase due to its vapor pressure of 0.058 mm Hg at 25 °C nih.gov. Vapor-phase this compound undergoes degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals nih.gov. The estimated half-life for this reaction in air is approximately 2 days, calculated from an estimated rate constant of 7.8 x 10⁻¹² cm³/molecule-sec at 25 °C using a structure estimation method nih.gov. This compound may also undergo direct photolysis in the environment as it contains functional groups capable of absorbing light above 290 nm nih.gov.
Environmental Distribution and Partitioning
The environmental distribution and partitioning of this compound influence its potential exposure to different environmental compartments.
Occurrence in Water, Sediment, and Biota
This compound's production and use can lead to its release into the environment via various waste streams nih.gov. Based on its estimated properties, volatilization from water surfaces is expected to be a significant fate process nih.gov. Estimated volatilization half-lives for a model river and a model lake are 10 and 110 days, respectively nih.gov. Hydrolysis can also be an important environmental fate process, with estimated hydrolysis half-lives of 64 days and 1.7 years at pH values of 8 and 7, respectively nih.gov.
While some adipates like di(2-ethylhexyl) adipate (DEHA) have been detected in water, sediment, and fish in screening studies, specific data on the occurrence of this compound in these matrices from such studies are limited or not publicly available due to confidentiality . However, the general lack of adipates in air samples suggests their removal from the atmosphere via processes like degradation or sorption to particles .
Sorption to Particles and Sediment Partitioning
Based on an estimated Koc value, this compound is expected to have high mobility in soil nih.gov. This suggests a lower tendency to sorb strongly to soil particles compared to adipates with higher Koc values . In the water environment, while some adipates with high Koc values tend to sorb significantly to particles and settle in sediment, this compound's relatively lower Koc suggests it may be less prone to extensive sorption to particles and sediment . However, as an ester, it can undergo hydrolysis, which would increase its water solubility and potentially influence its transport in water .
Ecotoxicity Studies and Risk Assessment
Ecotoxicity studies assess the potential harm of a substance to living organisms in the environment.
Impact on Aquatic Organisms (e.g., Fish Bioconcentration)
Studies on the toxicity of this compound to aquatic organisms have been conducted. The LC50 (Lethal Concentration 50%) for Pimephales promelas (fathead minnow) is reported as 16.8 mg/L over a 96-hour exposure period sigmaaldrich.cn. This indicates that this compound is considered harmful to aquatic life sigmaaldrich.cn.
Regarding bioconcentration in aquatic organisms, an estimated Bioconcentration Factor (BCF) of 6 for this compound suggests that the potential for it to accumulate in aquatic organisms is low nih.gov.
Ecotoxicity Data for this compound
| Organism | Endpoint | Value | Exposure Time | Source |
| Pimephales promelas | LC50 | 16.8 mg/L | 96 hours | sigmaaldrich.cn |
Estimated Environmental Partitioning Properties
| Property | Value | Basis | Source |
| Vapor Pressure | 0.058 mm Hg at 25 °C | Measured | nih.gov |
| Atmospheric Half-Life | ~2 days | Structure Estimation | nih.gov |
| Hydrolysis Half-Life (pH 7) | 1.7 years | Structure Estimation | nih.gov |
| Hydrolysis Half-Life (pH 8) | 64 days | Structure Estimation | nih.gov |
| Estimated Koc | High mobility in soil | Estimated | nih.gov |
| Estimated BCF | 6 | Estimated | nih.gov |
Phytotoxicity Studies and Plant Growth Effects
Research on the phytotoxicity of adipate esters, including this compound, is an important aspect of understanding their environmental impact. While some studies focus on other adipates or plasticizers, the general principle of assessing effects on plant growth and development is applicable. Studies evaluating the ecological safety of esters often employ phytotesting methods. nih.govresearchgate.net Phytotoxicity can manifest as decreased root length, reduced plant growth, and effects on parameters like leaf chlorophyll (B73375) content. mdpi.com For instance, studies on the plasticizer diethyl phthalate (DEP), which is structurally similar to this compound, have investigated its impact on seed germination and root growth in plants like Lactuca sativa (lettuce). nih.govresearchgate.net While a study on DEP at certain concentrations showed no significant negative impacts on Lactuca sativa seed germination or root lengthening, other research indicates that plasticizers can interfere with the absorption of water and nutrients by roots, thereby hindering root growth and development. nih.gov The effects of plasticizers on plants can vary depending on the specific compound and concentration. researchgate.net
Comparative Ecotoxicity with Other Adipate Plasticizers
The ecotoxicity of adipate plasticizers can be influenced by the structure of the alcohol substituent. nih.govresearchgate.net Comparing this compound with other adipate plasticizers provides insight into how structural differences affect environmental behavior and toxicity. For example, the industrial plasticizer dioctyl adipate (often referred to as di-(2-ethylhexyl) adipate or DEHA) is known for its reduced toxicity and relatively short biodegradation period compared to some other plasticizers like phthalates. nih.govresearchgate.netoecd.org Adipate plasticizers, including this compound, are hydrophobic and lipophilic, which means they can accumulate in soil. nih.govresearchgate.net However, when utilized under natural conditions, some synthesized adipate esters can serve as a potential carbon source for soil microorganisms and may not form stable toxic metabolites, suggesting they are not likely to accumulate persistently in nature. nih.govresearchgate.net The biodegradation of adipates typically involves hydrolysis to form corresponding alcohols and acids. nih.gov
Analytical Methodologies for Diethyl Adipate
Spectroscopic Characterization
Spectroscopic methods provide valuable information regarding the functional groups and structural arrangement of diethyl adipate (B1204190).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in diethyl adipate. The technique relies on the absorption of infrared radiation by molecular vibrations. Different bonds and functional groups within a molecule absorb at specific wavenumbers, producing a unique spectrum that acts as a molecular fingerprint. specac.com
For this compound, key functional groups include the ester carbonyl (C=O) and the C-O bonds. FTIR analysis of this compound shows a characteristic peak around 1735 cm⁻¹, which is indicative of the ester carbonyl group. researchgate.netresearchgate.net The C-O stretching vibrations are also expected to contribute to the spectrum, typically appearing in the region of 1000-1300 cm⁻¹. specac.commdpi.com Analysis of these specific absorption bands confirms the presence of the ester functionalities within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for determining the detailed molecular structure of this compound. This technique provides information about the different types of hydrogen and carbon atoms and their connectivity within the molecule, based on their nuclear spins in a magnetic field.
Proton NMR (¹H NMR) is particularly useful for identifying the different hydrogen environments. The spectrum of this compound would show distinct signals corresponding to the protons of the ethyl groups (CH₃CH₂) and the methylene (B1212753) groups within the adipate chain (-(CH₂)₄-). The chemical shifts, splitting patterns (due to coupling with neighboring protons), and integration of these signals provide detailed information about the number and arrangement of hydrogen atoms, allowing for the confirmation of the this compound structure. mdpi.comnih.gov For instance, the methyl protons (CH₃) are typically observed as a triplet, the methylene protons directly attached to the oxygen of the ester group (OCH₂) as a quartet, and the methylene protons within the adipate chain as multiplets at characteristic chemical shifts. mdpi.com
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum of this compound would show signals for the carbonyl carbons, the methylene carbons of the ethyl groups, and the methylene carbons of the adipate chain. The chemical shifts of these signals are sensitive to the electronic environment of the carbon atoms, aiding in the assignment of each signal to a specific carbon in the molecule and further confirming the structural assignment.
NMR spectroscopy can also be quantitative, allowing for the determination of the purity of a sample by comparing the integrals of the analyte signals to those of an internal standard, if used. jove.com
Chromatographic Techniques
Chromatographic methods are widely used for separating and quantifying this compound in various samples, as well as for analyzing related compounds or metabolites.
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and for its quantitative analysis in complex mixtures. GC separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. This compound, being relatively volatile (boiling point around 251 °C), is well-suited for GC analysis. atamanchemicals.comatamanchemicals.com
GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) for detection and quantification. GC-FID provides a quantitative response proportional to the amount of analyte, while GC-MS offers both quantitative data and structural information through mass spectral fragmentation patterns, which can be used for peak identification and confirmation. researchgate.netscispace.comrsc.org
For purity analysis, the GC chromatogram of a this compound sample is examined for the presence of peaks other than the main this compound peak. The relative areas of these impurity peaks indicate the level of impurities. Quantitative analysis involves preparing calibration curves using standards of known this compound concentration and then determining the concentration in unknown samples based on their peak areas. nih.gov GC methods have been developed for the determination of adipate esters in various matrices, including air samples and food products. researchgate.netosha.govscielo.org.mx For instance, GC-MS/MS has been used to determine di(2-ethylhexyl) adipate (DEHA) in maize tortillas. scielo.org.mx
Studies have demonstrated the effectiveness of GC for the quantitative determination of adipate content. nih.gov Recovery levels in the range of 97-102.5% have been reported for adipic acid derived from acetylated di-starch adipate using a GC method. nih.gov this compound has also been used as a boiling point marker in GC methods for the determination of volatile organic compounds (VOCs) in paints, highlighting its suitability for GC analysis. shimadzu.com
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating and analyzing compounds that may not be sufficiently volatile or stable for GC, including metabolites of this compound. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.
While this compound itself is readily analyzed by GC, HPLC is often employed for the analysis of its potential metabolites, which might be less volatile or more polar than the parent compound. Although direct studies on this compound metabolites using HPLC were not extensively found, research on the analysis of metabolites of other adipates, such as di(2-ethylhexyl) adipate (DEHA), by HPLC coupled with mass spectrometry (LC-MS/MS) demonstrates the applicability of this technique for adipate ester metabolites. researchgate.netnih.gov These methods often involve sample preparation steps like enzymatic hydrolysis and solid-phase extraction (SPE) before HPLC-MS/MS analysis to enrich the analytes and reduce matrix effects. researchgate.netnih.govmetabolomicsworkbench.orgresearchgate.net
HPLC-MS/MS allows for sensitive and specific detection and quantification of metabolites in complex biological or environmental matrices. The MS/MS detection provides structural information and high selectivity, which is crucial for identifying and quantifying metabolites present at low concentrations. researchgate.netnih.gov
Other Analytical Approaches
Beyond spectroscopy and chromatography, other analytical techniques can be applied to the study of this compound. High-Performance Thin-Layer Chromatography (HPTLC), for example, has been developed for the detection and quantification of di(2-ethylhexyl) adipate (DEHA). polarresearch.net HPTLC offers advantages such as low operation cost, simple pretreatment, lower solvent use, and high sample throughput. polarresearch.net The method involves extraction, chromatographic separation on a thin layer, and detection using a chromogenic agent. polarresearch.net While this specific study focused on DEHA, the principles of HPTLC could potentially be adapted for the analysis of this compound or its related compounds.
Other techniques like mass spectrometry (MS) can be used as a standalone technique or coupled with chromatographic methods (GC-MS, LC-MS) for identification and structural confirmation based on mass-to-charge ratios and fragmentation patterns. researchgate.netscispace.comrsc.org
Refractometry for Purity and Concentration Determination
Refractometry is an analytical technique used to measure the refractive index of a substance. agriculture.institutescribd.comrudolphresearch.com The refractive index is a fundamental optical property that describes how light bends when passing through a substance and is related to its composition and concentration. agriculture.institutescribd.comrudolphresearch.com This technique has historically been a primary method in chemical analysis for determining the concentrations of solutions and assisting in identifying unknown substances. rudolphresearch.com
For a pure substance under standard temperature and pressure conditions, the refractive index is a constant value. rudolphresearch.com Measuring the refractive index of a sample of this compound can provide an indication of its purity. Deviations from the known refractive index of pure this compound may suggest the presence of impurities. Refractometry can also be applied to determine the concentration of this compound in a solution by comparing the sample's refractive index to a calibration curve established using solutions of known concentrations. agriculture.institute
Instruments used for refractometry are called refractometers. rudolphresearch.com Various types exist, including traditional handheld, digital handheld, laboratory (like the Abbe refractometer), and inline process refractometers. rudolphresearch.com The Abbe refractometer, developed in 1869, was among the first commercially available refractometers. rudolphresearch.com Modern refractometers can offer improved accuracy and may include features like automatic shadow line reading. rudolphresearch.com
One source indicates a measured refractive index of 1.429 for a prepared amount of this compound using an Optika model refractometer. researchgate.net Another source lists a refractive index range of 1.4265-1.4295 at 20°C for this compound with ≥98.5% purity by GC. thermofisher.com These values highlight that refractive index is a characteristic property used in the quality control and specification of this compound. thermofisher.com
Techniques for Environmental Monitoring and Trace Analysis
Environmental monitoring and trace analysis of organic compounds like this compound often require sensitive and selective analytical techniques due to their potential presence at very low concentrations in complex environmental matrices such as water or soil. While specific detailed research findings solely focused on the trace analysis of this compound in environmental samples were not extensively found, general methodologies for similar organic contaminants provide relevant insights.
Techniques commonly employed for the trace analysis of organic compounds in environmental samples include gas chromatography (GC) coupled with mass spectrometry (MS), often in a triple quadrupole configuration (GC-MS/MS), and liquid chromatography (LC) coupled with mass spectrometry (LC-MS/MS). iarc.frresearchgate.netthermofisher.comresearchgate.net These methods offer high sensitivity and selectivity, crucial for detecting and quantifying substances present at trace levels amidst potential interferences. thermofisher.comresearchgate.net
Sample preparation procedures are typically necessary before analysis to isolate and concentrate the target analyte from the environmental matrix. For instance, liquid-solid extraction (LSE) is a common technique for extracting organic compounds from water samples. This involves passing the water through a solid phase material that retains the organic analytes, which are then eluted using a solvent. iarc.fr One example for a related compound, di(2-ethylhexyl) adipate, describes extraction from water using a C18 solid phase followed by analysis with gas chromatography/mass spectrometry. iarc.fr
Gas chromatography with flame ionization detection (GC-FID) is another technique that can be used for the analysis of organic compounds. A method for analyzing dimethyl adipate in air samples involves collection on charcoal tubes, desorption with a solvent mixture (dimethyl formamide:carbon disulfide), and analysis by GC-FID. osha.gov This method demonstrated good recoveries and a reliable quantitation limit. osha.gov While this method is for dimethyl adipate, it illustrates the principles of using GC-FID for analyzing adipate esters in environmental or air samples.
Challenges in trace analysis can include potential analytical interferences from co-occurring compounds in complex matrices and the need for appropriate internal standards or surrogates to ensure accurate quantification. researchgate.net
Advanced Applications and Research Directions of Diethyl Adipate
Role in Polymer Science and Engineering
In polymer science and engineering, diethyl adipate (B1204190) is primarily recognized for its function as a plasticizer and its involvement in the synthesis of specialized polymeric materials and membranes.
Plasticizer in Polymeric Materials (e.g., PVC, ECTFE Copolymers)
Diethyl adipate is widely employed as a plasticizer to enhance the flexibility, workability, and durability of various polymeric materials, including polyvinyl chloride (PVC) and ethylene (B1197577) chlorotrifluoroethylene (B8367) (ECTFE) copolymers. wikipedia.orgfishersci.cauni.lumpg.denist.govguidetopharmacology.org Its incorporation helps to reduce the brittleness of these materials, leading to improved performance in their end products. uni.lu Applications where this compound's plasticizing effect is leveraged include vinyl flooring and synthetic leather. mpg.de
Development of Polymer-Based Membranes (e.g., Pervaporation)
This compound serves as a plasticizer in the development of polymer-based membranes, notably those derived from ECTFE copolymers, for applications such as pervaporation. fishersci.cawikidata.orgmims.comuni.lunih.govsigmaaldrich.comnih.gov Its use in ECTFE-based membranes has been shown to improve separation efficiency in processes like the pervaporation of water and toluene (B28343) blends. wikidata.orguni.lunih.govsigmaaldrich.comnih.gov Research has also explored the use of this compound in the formation of Poly(vinylidene fluoride) (PVDF2) gels exhibiting fibrillar morphology, which are being investigated for various applications, including water treatment. nih.govwikidata.orguni.lunih.gov Studies have indicated that this compound can be used as an additive to enhance the processability of ECTFE membranes, and such membranes demonstrate excellent resistance to aggressive organic solvents. nih.gov
Synthesis of Oligoadipamide for Protective Coatings
This compound is utilized in the synthesis of oligoadipamide. wikipedia.orgfishersci.cafishersci.ptwikidata.orgmims.comuni.lunih.govsigmaaldrich.comuni.lu This oligoadipamide can then be layered with perfluoropolyether networks to create protective coatings. wikipedia.orgfishersci.cafishersci.ptwikidata.orgmims.comuni.lunih.govsigmaaldrich.comuni.lu These coatings offer enhanced durability and resistance, making them valuable for protecting various surfaces. uni.lusigmaaldrich.com
Formulation in Pharmaceutical and Drug Delivery Systems
In the pharmaceutical industry, this compound plays a role in the formulation of drug delivery systems, primarily as a plasticizer in coating membranes designed to control drug release. wikipedia.orgfishersci.cafishersci.ptmpg.denih.gov
Plasticizer in Ethylcellulose-Based Coating Membranes
This compound is used as a plasticizer in the formation of ethylcellulose-based coating membranes. fishersci.cafishersci.ptnih.gov These membranes are integral components in various pharmaceutical formulations, particularly for oral dosage forms. wikipedia.orgfishersci.cafishersci.ptnih.gov While specific detailed research findings on this compound's effect in ethylcellulose coatings were not extensively detailed in the provided snippets, a related plasticizer, dibutyl adipate, has been evaluated in ethylcellulose pseudolatex coating systems (Aquacoat) to study its influence on drug release from pellets. This research indicated that increasing the concentration of the plasticizer generally decreased the drug release rate and that slower release was associated with the formation of softer and weaker films with greater elongation.
Controlled Drug Release Mechanisms
The application of this compound as a plasticizer in ethylcellulose and other polymeric membranes is directly linked to the development of controlled drug release mechanisms. fishersci.cafishersci.ptnih.gov By modifying the properties of the coating membrane, plasticizers like this compound can influence the rate at which a drug is released from a dosage form. Controlled drug release systems, such as osmotic pumps which often utilize semipermeable membranes, aim to deliver drugs at a predetermined rate over an extended period, independent of physiological factors like pH and gastrointestinal motility. The presence and concentration of plasticizers in the membrane can affect water permeability and the diffusion of the drug, thereby controlling the release profile.
Applications in Flavors and Fragrances as a Solvent and Fixative
This compound is utilized in the flavor and fragrance industry, primarily functioning as a solvent, modifier, blender, or fixative. chemicalbook.in Its application in flavor compositions is noted for its ability to impart a softening and mellowing effect on established flavors. chemicalbook.in In perfumery, it is occasionally employed as a solvent fixative. chemicalbook.in
Emerging Research Areas
Use in Electronic Artificial Tongue Sensors
Research has explored the use of this compound as a plasticizer in the fabrication of electronic artificial tongue sensors. atamanchemicals.comatamanchemicals.comnbinno.com These sensors are being investigated for applications such as analyzing the intensity of olive oils. atamanchemicals.comatamanchemicals.comnbinno.com In the context of potentiometric electronic tongues, this compound has been studied as a solvent mediator in poly(vinyl chloride) (PVC) matrix membrane electrodes for the determination of ions like ammonium (B1175870). researchgate.net
Bio-based Polyester (B1180765) Modification and Properties
This compound is relevant in the research and development of bio-based polyesters. It can be used in copolymerizations to produce copolyesters with modified properties. rsc.org For instance, it has been employed alongside a spirocyclic dicarboxylate monomer derived from levulinic acid and 1,4-butanediol (B3395766) to create copolyesters. rsc.org Studies have also investigated the effects of using this compound and 2,5-furandicarboxylic acid diethyl ester with different primary and secondary alcohol diols to prepare furandioate-adipate copolyesters. acs.org These investigations aim to understand the impact of different diols on properties such as glass transition temperature, material strength, hydrophobicity, and enzymatic hydrolysis rate. acs.org Incorporating units like adipate into furan-based polyesters is of interest for potentially enhancing biodegradability and toughness. mdpi.com
Combustion and Emission Characteristics in Fuel Blends
Research has been conducted on the combustion and emission characteristics of direct-injection diesel engines fueled with diesel-diethyl adipate blends. chemicalbook.infishersci.nlacs.orgacs.orgresearchgate.netresearchgate.net Studies have shown that the addition of this compound to diesel fuel can influence ignition delay, combustion duration, and heat release. acs.orgacs.orgresearchgate.net The ignition delay may increase with the addition of this compound, potentially due to a decrease in the cetane number of the blends. acs.orgacs.org The amount of heat release in the main combustion duration can increase, while the diffusive combustion duration may decrease. acs.orgacs.org
Regarding emissions, the use of diesel-diethyl adipate blends has shown a decrease in exhaust smoke concentration. acs.orgacs.orgresearchgate.net Exhaust NOx concentration may show slight variation or a flat NOx/smoke tradeoff curve. acs.orgacs.orgresearchgate.net Some studies indicate that utilizing these blends in conjunction with adjusting the fuel delivery advance angle can simultaneously reduce both smoke and NOx emissions. acs.orgacs.orgresearchgate.net However, some research also suggests that while particulate emissions can be reduced, there might be an increase in CO and HC emissions, as well as an increase in formaldehyde (B43269) and acetaldehyde. researchgate.netresearchgate.net
Here is a summary of some combustion and emission characteristics observed in studies:
| Characteristic | Effect of Increasing this compound Fraction | Source |
| Ignition Delay | Increases | acs.orgacs.org |
| Heat Release (Main Combustion) | Increases | acs.orgacs.org |
| Diffusive Combustion Duration | Decreases | acs.orgacs.org |
| Exhaust Smoke Concentration | Decreases | acs.orgacs.orgresearchgate.net |
| Exhaust NOx Concentration | Slight variation / Flat tradeoff | acs.orgacs.orgresearchgate.net |
| Brake Specific Fuel Consumption | Increases slightly | acs.orgresearchgate.netresearchgate.net |
| Brake Thermal Efficiency | Increases slightly | acs.orgresearchgate.netresearchgate.net |
| Hydrocarbon (HC) Emissions | Increase | researchgate.netresearchgate.net |
| Carbon Monoxide (CO) Emissions | Increase | researchgate.netresearchgate.net |
| Formaldehyde Emissions | Increase | researchgate.netresearchgate.net |
| Acetaldehyde Emissions | Increase | researchgate.netresearchgate.net |
| Particulate Mass Concentrations | Decrease | researchgate.netresearchgate.net |
Toxicological and Health Impact Research Excluding Dosage/administration
Metabolism and Toxicokinetics
The study of how diethyl adipate (B1204190) is metabolized and its movement within biological systems is crucial for understanding its potential impact.
Upon entering a biological system, diethyl adipate undergoes metabolic transformation. Research indicates that in humans and rats, orally administered this compound is rapidly hydrolyzed. cpsc.govcpsc.gov The primary metabolic products identified include the monoester, mono(2-ethylhexyl) adipate (MEHA), and adipic acid (AA). cpsc.govcpsc.gov
In male Wistar rats, adipic acid is a dominant urinary metabolite, accounting for a significant portion (20–30%) of an administered oral dose. nih.goviarc.fr Mono(2-ethylhexyl) adipate has been found in the stomach of rats. nih.goviarc.fr
Studies using human liver microsomes have identified adipic acid as a major in vitro metabolite of this compound, along with MEHA. cpsc.govresearchgate.net Two additional tentative metabolites, mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA), analogous to oxidative metabolites of di(2-ethylhexyl) phthalate (B1215562) (DEHP), have also been identified in vitro. cpsc.govresearchgate.net
In humans, 2-ethylhexanoic acid has been identified as a metabolite in plasma following oral administration of deuterium-labelled di(2-ethylhexyl) adipate, with an elimination half-life of 1.65 hours. nih.goviarc.fr Other metabolites identified in human urine include 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethylhexanol. nih.gov The half-life for the elimination of all metabolites excreted in urine averaged 1.5 hours, and none were detectable after 36 hours. nih.goviarc.fr
Enzymatic hydrolysis plays a key role in the metabolism of this compound. In rat small intestinal mucous membrane homogenates, a half-life of 6 minutes for the metabolism of di(2-ethylhexyl) adipate has been determined. nih.goviarc.fr In rats, there is evidence suggesting the cleavage of the parent compound occurs in the gastrointestinal tract before absorption, followed by the absorption of the monoester and the acid. nih.goviarc.fr
Carboxylesterases, enzymes widely distributed in mammals, are capable of hydrolyzing various compounds, including esters, and are likely involved in the hydrolysis of this compound, particularly at the entry sites into the body. europa.eu
Identifying specific and reliable biological markers is important for monitoring exposure to this compound. 2-ethylhexanoic acid has been shown to be an appropriate marker for biological monitoring of dietary di(2-ethylhexyl) adipate intake in humans. nih.goviarc.fr However, it is important to note that 2-ethylhexanoic acid is also a metabolite of di(2-ethylhexyl)phthalate (DEHP), which is widely present, meaning not all measured urinary 2-ethylhexanoic acid can be solely attributed to this compound exposure. ca.gov
While adipic acid is a major in vitro and likely in vivo metabolite, it is considered a non-specific biomarker. researchgate.net More specific oxidative metabolites like mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA) have been tentatively identified, but their detection frequencies in urine samples from the general population have been reported as low, potentially limiting their suitability as biomarkers to highly exposed individuals. researchgate.net
Enzymatic Hydrolysis in Biological Systems
Migration Studies in Food and Packaging Materials
The potential for this compound to migrate from packaging materials into food is a significant area of research due to its use as a plasticizer.
This compound (often referred to as DEHA in migration studies, although the user specified "this compound") is widely used as a plasticizer in food contact materials, such as PVC food wrapping or cling films. researchgate.net Migration of this compound from PVC films into foodstuffs has been widely reported and documented. researchgate.net
Studies have detected this compound in food-contacting PVC film and as a migrant in various store-wrapped foods, including meat, poultry, fish, cheese, and ready-to-eat foods. nih.govnih.gov Levels as high as 310 mg/kg have been found in cheese. nih.govnih.gov In a study in New South Wales, Australia, 45% of food samples wrapped in PVC films showed migration levels exceeding 30 mg/kg. nih.gov Significant quantities were found in cheeses wrapped at the point of sale, with levels ranging from 31 to 429 mg/kg in one study. nih.gov
Migration levels are influenced by the type of food. Higher levels of migration have been observed in foods with higher fat content, such as cheeses, fatty fish, and meat. researchgate.netresearchgate.net For example, a study on the migration of di(2-ethylhexyl) adipate from PVC film into different types of cheese (Kefalotyri, Edam, and Feta) showed varying migration levels after 240 hours of contact under refrigeration. researchgate.net
| Cheese Type | Migration (mg/kg) after 240 hours at 5°C | Migration (mg/dm²) after 240 hours at 5°C | Plasticizer Loss from Film (%) |
|---|---|---|---|
| Kefalotyri | 345.4 | 18.9 | 37.8 |
| Edam | 222.5 | 12.2 | 24.3 |
| Feta | 133.9 | 7.3 | 14.6 |
Note: This table reflects data on di(2-ethylhexyl) adipate migration as reported in the source researchgate.net, which is often used interchangeably with this compound in migration contexts, although they are distinct compounds.
Migration can occur even from layers of film not in direct contact with the food, albeit at a lower rate. researchgate.net
Temperature and the nature of the food or food simulant significantly influence the migration of this compound from packaging materials. Migration generally increases with both the length of contact time and the temperature of exposure. researchgate.netresearchgate.netnih.gov
Heating, including microwave heating, has been shown to increase this compound levels in unheated film-wrapped ready-to-eat foods. nih.govnih.gov The effect of microwave heating on migration is dependent on heating time, microwave power setting, the nature of the food simulant, and the initial concentration of the plasticizer in the film. nih.gov
Studies using food simulants, which are designed to mimic the properties of different food types, have demonstrated varying migration rates. Higher migrant concentrations have been observed in lipid food simulants (e.g., 95% ethanol) compared to aqueous simulants, which is consistent with the lipophilic nature of this compound. researchgate.netresearchgate.net Migration to non-fatty food simulants like water has been reported at much lower levels. nih.gov
The migration rate to fat simulants is significantly higher than to other food simulants such as acidic or water simulants. researchgate.netcurresweb.com
Migration from Polyvinyl Chloride (PVC) Films into Foodstuffs
In Vitro and In Vivo Toxicity Assessments (Excluding Dosage/Administration)
In vitro and in vivo studies have been conducted to assess the toxicity of this compound across various biological systems.
Developmental and Embryo-Fetal Toxicity Studies
Studies have evaluated the potential of this compound to cause developmental and embryo-fetal toxicity. This compound was among several adipates evaluated for embryonic-fetal toxicity and teratogenic effects in rats. These adipates appeared to be less teratogenic than phthalates when administered during gestation at equivalent fractions of their respective LD50 doses. nih.gov
Reproductive Toxicity and Fertility Effects
Research has touched upon the potential reproductive toxicity and effects on fertility. A study investigating dominant lethal mutations and antifertility effects in male mice included both di-(2-ethylhexyl)adipate and this compound. epa.gov While the detailed findings immediately following this mention in the source pertain to di-(2-ethylhexyl)adipate, the inclusion of this compound indicates it was part of this investigation into reproductive effects. epa.gov
Repeated Dose Toxicity via Various Routes
Detailed information specifically on repeated dose toxicity studies for this compound via various routes was not extensively available within the scope of the provided search results.
Specific Organ Toxicity (e.g., Ovarian Toxicity, Hepatic Effects)
Specific organ toxicity, such as ovarian toxicity or hepatic effects, has been a subject of investigation for adipate esters. While detailed findings regarding ovarian and hepatic toxicity in the search results primarily relate to Di(2-ethylhexyl) adipate researchgate.netcpsc.govresearchgate.net, one source suggests that alkyloxy adipates, a category that includes this compound due to the ester linkages, are slightly more toxic than the parent hydrocarbon esters, and it is possible that the ether linkage increases toxicity towards the hepatic system nih.gov. However, specific detailed studies on this compound's impact on the liver or ovaries were not prominently found.
Genotoxicity and Mutagenicity Assessments
Assessments of the genotoxic and mutagenic potential of adipate esters have been conducted. A dominant lethal assay in male mice that included this compound reported a weak positive result, although the detailed description of findings in the source focuses on di(2-ethylhexyl) adipate. epa.govnih.gov
Risk Characterization and Safety Standards
Risk characterization for this compound involves evaluating potential exposure against established safety standards and toxicological data. Regulatory bodies and scientific committees assess the available information to determine if the substance poses a risk to human health under specific conditions of use.
Aggregated GHS information from multiple company reports indicates that this compound is generally not classified as meeting GHS hazard criteria. nih.gov Specifically, 95 out of 95 reports indicated that the substance did not meet these criteria. nih.gov While some reports (<0.1%) indicated hazard statements, the vast majority reported no classification. nih.gov
Safety data sheets for this compound often report no specific occupational exposure limit values established by regulatory bodies. sigmaaldrich.cnchemicalbook.comcoleparmer.comchemicalds.com This suggests that based on current data, the substance is not considered to pose a significant inhalation risk in occupational settings under normal handling conditions, although personal protective equipment like gloves and eye protection are still recommended. chemicalbook.comcoleparmer.comchemicalds.com
Studies have investigated the toxicological profile of this compound to inform risk assessments. An oral LD50 in mice was reported as 8100 mg/kg. nih.govchemicalbook.comthegoodscentscompany.com Intraperitoneal administration in mice resulted in an LD50 of 2190 mg/kg. thegoodscentscompany.com These values provide an indication of acute toxicity but are not directly used for setting chronic exposure limits or safety standards for typical uses.
Evaluations by bodies such as the Australian Industrial Chemicals Introduction Scheme (AICIS) have suggested that chemicals like this compound are unlikely to require further regulation to manage risks to human health. nih.gov this compound is a REACH registered substance, indicating it has undergone regulatory scrutiny in the European Economic Area. nih.govatamanchemicals.com It is primarily registered for intermediate use at industrial sites and in manufacturing. atamanchemicals.com
However, some regulatory information indicates that this compound is considered harmful to aquatic life. sigmaaldrich.cnchemicalbook.com Precautionary statements advise avoiding release to the environment. sigmaaldrich.cnchemicalbook.com
Based on the available data, this compound is not typically classified as a highly hazardous substance according to major international systems like GHS. nih.govthegoodscentscompany.com While acute toxicity data exists, comprehensive data for chronic effects and specific exposure limits like ADI or occupational exposure limits are limited or not established in the provided sources. Risk characterization appears to lean towards a lower concern for human health under intended uses, particularly in industrial settings as an intermediate, but environmental risks related to aquatic life are noted. sigmaaldrich.cnchemicalbook.comatamanchemicals.com
Data Table: Selected Toxicity Data for this compound
| Endpoint | Species | Route of Administration | Value | Source |
| Oral LD50 | Mouse | Oral | 8100 mg/kg | nih.govchemicalbook.comthegoodscentscompany.com |
| Intraperitoneal LD50 | Mouse | Intraperitoneal | 2190 mg/kg | thegoodscentscompany.com |
| Aquatic Toxicity | Fish | LC50 (96 h) | 16.8 mg/l (Pimephales promelas) | sigmaaldrich.cn |
Conclusion and Future Research Directions
Summary of Key Research Findings on Diethyl Adipate (B1204190)
Research on diethyl adipate has explored its synthesis, physical properties, and various applications. Studies have investigated catalytic methods for its synthesis through the esterification of adipic acid and ethanol (B145695), including the use of catalysts such as ammonium (B1175870) ferric sulfate (B86663) and supported heteropoly acids like HPW/C. researchgate.netscientific.netsioc-journal.cn These studies have focused on optimizing reaction conditions, catalyst performance, and achieving high conversion rates. researchgate.netscientific.net
Investigations into the physical properties of this compound have included detailed studies on its density across a range of temperatures and pressures, providing indispensable thermophysical data for industrial applications. acs.org The saponification of this compound with sodium hydroxide (B78521) has been studied using reactive distillation, demonstrating enhanced conversion to the intermediate monoethyl adipate by withdrawing it from the reaction mixture. researchgate.netresearchgate.net
Furthermore, research has explored the use of this compound as a plasticizer in polymer blends, such as with poly(lactic acid) (PLA) and thermoplastic starch (TPS). scielo.brresearchgate.net These studies indicate that this compound can improve the mechanical properties and processability of these materials, although its effectiveness as a plasticizer can depend on molecular weight compared to other adipate esters. scielo.brresearchgate.net this compound has also been considered as a potential fuel additive due to its oxygenated nature and potential to improve fuel properties and reduce engine emissions. acs.org
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | ontosight.ai |
| CAS Number | 141-28-6 | ontosight.ai |
| Molecular Weight | 202.25 g/mol | ontosight.aisigmaaldrich.com |
| Density (20°C) | ~0.986 g/cm³ | ontosight.ai |
| Melting Point | -20 to -19 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 251 °C | chemicalbook.comsigmaaldrich.com |
| Solubility | Slightly soluble in water, soluble in organic solvents | ontosight.ai |
Identification of Research Gaps and Challenges
Despite the research conducted on this compound, several gaps and challenges remain. While catalytic synthesis has been explored, further optimization of catalyst efficiency, particularly comparing homogeneous versus heterogeneous catalysts and the impact of solvent selection on reaction kinetics, could be beneficial. Scalability of laboratory synthesis methods to pilot-scale production also presents a challenge for which data is currently limited.
Detailed understanding of the reaction kinetics and mechanisms under various conditions, especially for reactions like saponification or hydrogenation, could be further refined to optimize processes and predict product distribution more accurately. umich.eduacs.org While some studies exist on the use of this compound as a plasticizer, more extensive research is needed to fully understand its long-term compatibility, migration behavior, and impact on the aging of various polymer systems. The potential of this compound as a fuel additive has been noted, but comprehensive studies on its performance, compatibility with different engine types, and long-term effects on engine components and emissions are still required. acs.org
Proposed Future Research Avenues for this compound
Future research on this compound could focus on developing more sustainable and efficient synthesis routes, potentially exploring novel catalytic systems or biocatalytic approaches. Investigating continuous flow processes for synthesis could also offer advantages in terms of efficiency and scalability. mdpi.com
Further in-depth studies on the physical properties of this compound under extreme conditions of temperature and pressure could expand its potential applications in diverse industrial settings. acs.org Research into the fundamental kinetics and thermodynamics of reactions involving this compound would provide valuable data for process modeling and optimization. umich.eduacs.org
Exploring new applications for this compound as a building block in the synthesis of novel polymers or specialty chemicals could lead to the development of new materials with tailored properties. Continued research into its efficacy and suitability as a plasticizer in a wider range of polymer systems, including biodegradable plastics, is also warranted. scielo.brresearchgate.net Finally, comprehensive research into the performance and environmental impact of this compound as a fuel additive could pave the way for its potential use in alternative fuels. acs.org
Q & A
Q. What are the standard laboratory methods for synthesizing diethyl adipate, and how is reaction efficiency quantified?
this compound is synthesized via esterification of adipic acid with ethanol using a Dean-Stark apparatus to remove water, azeotropically distilled with cyclohexane. Concentrated sulfuric acid catalyzes the reaction. Post-reaction, purification involves sodium bicarbonate washes, ether extraction, and vacuum distillation. Reaction efficiency is quantified by comparing theoretical yield (based on stoichiometry) to actual yield, with IR spectroscopy and gas chromatography (GC) confirming purity and structure .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Infrared (IR) spectroscopy : Identifies ester functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1250 cm⁻¹) .
- Gas chromatography (GC) : Determines purity by separating and quantifying organic phases. Retention indices on HP-5 columns (1383–1396) are benchmarked against standards .
- Nuclear magnetic resonance (NMR) : ¹H NMR confirms ethyl ester peaks (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂-O) .
Q. How are key physical properties (e.g., density, melting point) experimentally determined?
- Density : Measured using a vibrating tube densimeter across temperatures (293–403 K) and pressures (0.1–140 MPa), calibrated with toluene and 1-butanol. Data fit the Tammann-Tait equation with ±0.5 kg·m⁻³ precision .
- Thermal transitions : Differential scanning calorimetry (DSC) identifies melting points (e.g., pure this compound melts at 253.55 K with ΔfusH = 102.8 J·g⁻¹) .
Advanced Research Questions
Q. How does reactive distillation optimize monoethyl adipate yield during saponification with NaOH?
Reactive distillation continuously removes monoethyl adipate (intermediate product) from the reaction mixture, preventing its further hydrolysis to disodium adipate. At 40% NaOH concentration, conversion to monoester reaches 86% (vs. 15.3% without distillation). Excess NaOH shifts equilibrium, while distillate layer separation (water vs. ester) facilitates product isolation .
Q. What methodologies resolve contradictions in thermal data for this compound-based phase change materials?
Discrepancies in phase transitions (e.g., eutectic mixtures vs. pure components) are addressed by:
- Polymorphism screening : Raman spectroscopy detects solid-state polymorphs (e.g., dibutyl adipate’s polymorphic forms) .
- DSC protocol standardization : Heating/cooling rates (e.g., 5 K/min) and sample encapsulation methods minimize supercooling artifacts .
Q. How is environmental mobility and biodegradation potential of this compound assessed?
- Bioconcentration factor (BCF) : Estimated via regression models (BCF = 6) using water solubility (4,230 mg/L), indicating low bioaccumulation .
- Soil mobility : Calculated organic carbon partition coefficient (Koc = 45) suggests high mobility, validated through column leaching experiments .
- Biodegradation : Activated sludge inocula degrade this compound to adipic acid, monitored via COD reduction assays .
Q. What role does high-pressure density data play in engineering applications?
Density measurements under extreme conditions (up to 140 MPa) inform lubricant and hydraulic fluid formulations. Isothermal compressibility (κT) and thermal expansivity (αp) derived from Tammann-Tait equations predict viscosity-pressure relationships .
Q. How are enzymatic polycondensation reactions optimized for this compound-based polyesters?
Lipase-catalyzed polymerization with 1,6-hexanediol follows Michaelis-Menten kinetics. Key parameters include:
- Solvent selection : Bulk reactions avoid solvent toxicity, enhancing enzyme stability.
- Temperature control : Optimal activity at 60–70°C balances reaction rate and enzyme denaturation .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
